1,2,3,4-Tetrahydro-1-naphthalenylmethyl 4-methylbenzenesulfonate
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Overview
Description
1,2,3,4-Tetrahydro-1-naphthalenylmethyl 4-methylbenzenesulfonate: is a chemical compound with the molecular formula C18H20O3S and a molecular weight of 316.422 g/mol . This compound is known for its unique structure, which combines a tetrahydronaphthalene moiety with a methylbenzenesulfonate group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1-naphthalenylmethyl 4-methylbenzenesulfonate typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1-naphthalenylmethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The tetrahydronaphthalene moiety can be oxidized to form naphthalene derivatives.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Naphthalene derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,3,4-Tetrahydro-1-naphthalenylmethyl 4-methylbenzenesulfonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1-naphthalenylmethyl 4-methylbenzenesulfonate is not well-understood. it is believed to interact with various molecular targets and pathways due to its unique structure. The sulfonate group may play a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthalenemethanamine: Similar structure but with an amine group instead of a sulfonate group.
1,2,3,4-Tetrahydro-1-naphthalenylmethylamine: Similar structure but with a methylamine group instead of a sulfonate group.
1,2,3,4-Tetrahydro-1-naphthalenylmethyl 4-methylbenzenesulfonate: The compound itself.
Uniqueness
This compound is unique due to the presence of both a tetrahydronaphthalene moiety and a methylbenzenesulfonate group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
CAS No. |
19063-23-1 |
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Molecular Formula |
C18H20O3S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-1-ylmethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H20O3S/c1-14-9-11-17(12-10-14)22(19,20)21-13-16-7-4-6-15-5-2-3-8-18(15)16/h2-3,5,8-12,16H,4,6-7,13H2,1H3 |
InChI Key |
ADMICVKNOCRGAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCC3=CC=CC=C23 |
Origin of Product |
United States |
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